molecular formula C10H13N3O2 B14543474 {2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid CAS No. 61947-71-5

{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid

Cat. No.: B14543474
CAS No.: 61947-71-5
M. Wt: 207.23 g/mol
InChI Key: KBLHISCZQVGMON-UHFFFAOYSA-N
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Description

{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a triazene group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid typically involves the reaction of 2-aminophenylacetic acid with dimethylamine and nitrous acid to form the triazene group. The reaction conditions usually require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazene group into an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Nitro, halo, and other substituted phenylacetic acids.

Scientific Research Applications

{2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the triazene group but shares the phenylacetic acid core structure.

    Benzylacetic acid: Similar structure but with a benzyl group instead of the triazene group.

    Triazenes: Compounds containing the triazene group but with different substituents on the phenyl ring.

Uniqueness

The presence of the triazene group in {2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid distinguishes it from other phenylacetic acids and triazenes. This unique structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61947-71-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[2-(dimethylaminodiazenyl)phenyl]acetic acid

InChI

InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-3-5-8(9)7-10(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

KBLHISCZQVGMON-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC=C1CC(=O)O

Origin of Product

United States

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